![molecular formula C22H18N4O4S B2917795 1-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine CAS No. 848684-92-4](/img/structure/B2917795.png)
1-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine” appears to be a complex organic molecule. It contains several functional groups, including a furan ring, a methoxyphenyl group, a sulfonyl group, and a pyrroloquinoxalin-2-amine group.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve several steps, including the formation of the pyrroloquinoxalin-2-amine core, followed by the attachment of the furan, methoxyphenyl, and sulfonyl groups.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring and the pyrroloquinoxalin-2-amine core would likely contribute to the compound’s aromaticity.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. However, the presence of the amine and sulfonyl groups could make it reactive towards acids and bases.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, it might be soluble in organic solvents due to the presence of the furan and methoxyphenyl groups.Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
A study by Alavi et al. (2017) on the synthesis of different quinoxalines, including derivatives of 1-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine, revealed their potential antibacterial activities. The compounds were synthesized through a facile and efficient method involving the reaction of o-phenylene diamine with 2-bromoacetophenones under catalyst-free conditions in ethanol. Subsequent reactions led to the creation of several sulfonamides, which were tested for their antibacterial efficacy against Staphylococcus spp. and Escherichia coli bacteria, showing promising results (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Anti-inflammatory and Dual Histamine Receptor Activity
Research conducted by Smits et al. (2008) explored the scaffold hopping approach to identify and optimize quinazoline-containing compounds acting as histamine H4 receptor inverse agonists. This investigation led to the discovery of compounds exhibiting potent inverse agonist activities at the human H4 receptor, with additional affinity for the human histamine H1 receptor. These findings indicate a potential dual-action benefit in therapeutic applications, particularly in anti-inflammatory treatments (Smits et al., 2008).
Anticancer Activity
A significant breakthrough in anticancer research was reported by Suzuki et al. (2020), who discovered a compound, 1-(2-(furan-3-yl)quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ol (PVHD303), with potent antiproliferative activity. This compound demonstrated the ability to disrupt microtubule formation at the centrosomes and inhibit tumor growth in vivo in a human colon cancer xenograft model, presenting a promising avenue for cancer therapy development (Suzuki et al., 2020).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, following appropriate safety protocols.
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-3-(4-methoxyphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-29-14-8-10-16(11-9-14)31(27,28)20-19-22(25-18-7-3-2-6-17(18)24-19)26(21(20)23)13-15-5-4-12-30-15/h2-12H,13,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNTVTVZNVEMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CO5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2917715.png)
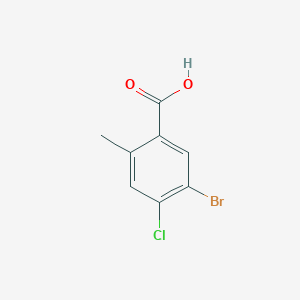
![N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2917717.png)
![1-[2-(2,3-Dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2917718.png)
![1-[4-(Oxolan-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2917719.png)
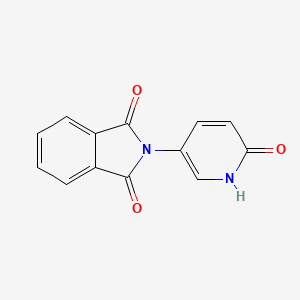
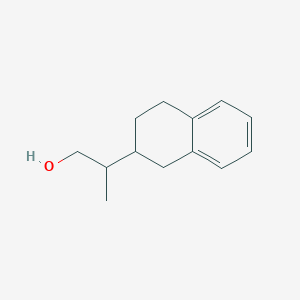
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
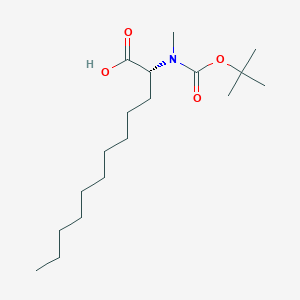
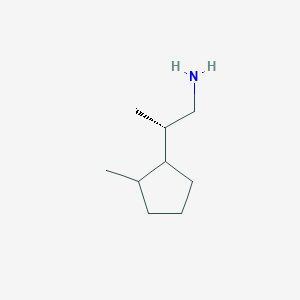
![Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B2917730.png)
![13-(2-methoxyethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2917731.png)
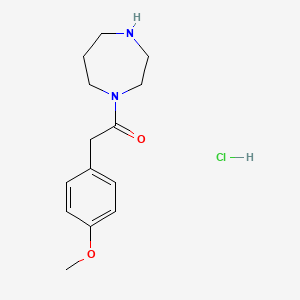
![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2917733.png)